Double Bond Positional Isomerism: Mid-Chain Δ11Z vs. Terminal Δ14Z Alters Membrane Bilayer Packing and Molecular Conformation
The (4E,11Z) isomer contains a cis double bond at the mid-chain C11 position, whereas the predominant endogenous mammalian sphingadienine isomer bears the second double bond at the terminal Δ14Z position. The Δ11Z double bond introduces a kink closer to the center of the hydrocarbon chain, which alters the molecular bend angle and reduces the effective chain length within the hydrophobic core of the lipid bilayer. This is predicted to produce distinct membrane curvature strain and lateral packing defects compared to the Δ14Z isomer, where the kink resides near the chain terminus and exerts less impact on bilayer mid-plane organization . Experimental evidence from 193 nm ultraviolet photodissociation (UVPD)-MS/MS has confirmed that diagnostic carbon-carbon double bond cleavage ions can unambiguously localize the 4E and 11Z sites of unsaturation, enabling isomer-resolved structural characterization that is not achievable with conventional collision-induced dissociation (CID)-MS/MS alone [1]. The (4E,11Z) isomer has been explicitly employed as a reference standard in this lipidomics workflow for its distinct photodissociation signature .
| Evidence Dimension | Double bond position and predicted membrane bilayer perturbation |
|---|---|
| Target Compound Data | Δ11Z (mid-chain cis double bond; kink at position C11-C12; altered molecular bend angle and bilayer mid-plane packing) |
| Comparator Or Baseline | (4E,14Z)-isomer: Δ14Z terminal cis double bond (kink near chain terminus; lesser impact on bilayer mid-plane); (4E,8Z)-isomer: Δ8Z proximal cis double bond |
| Quantified Difference | Positional shift of cis double bond by 3 carbon atoms (C11 vs. C14); no direct quantitative biophysical measurement of curvature or packing parameter available for head-to-head comparison of these specific isomers. |
| Conditions | Molecular modeling and bilayer simulation context; experimental structural characterization via 193 nm UVPD-MS/MS on lithiated/protonated adducts. |
Why This Matters
For researchers studying membrane domain organization, lipid raft formation, or sphingolipid-dependent signaling platforms, the mid-chain kink of the (4E,11Z) isomer may produce biologically distinct effects on membrane lateral heterogeneity that cannot be replicated by the more common Δ14Z isomer.
- [1] Ryan E, Nguyen CQ, Shogren-Knaak MA, Hachey DL, Gavin D, Reid GE. Detailed Structural Characterization of Sphingolipids via 193 nm Ultraviolet Photodissociation and Ultra High Resolution Tandem Mass Spectrometry. J Am Soc Mass Spectrom. 2017;28(7):1406-1419. doi:10.1007/s13361-017-1668-1. View Source
